6.6-Fold Higher Enzymatic Turnover Rate vs. Natural Methionine by Trichomonas vaginalis Methionine γ-Lyase
Trifluoromethionine (TFMET) is processed by purified T. vaginalis methionine γ-lyase (MGL) at a rate of 3.3 μmol/min/mg protein, compared with only 0.50 μmol/min/mg for the natural substrate L-methionine—a 6.6-fold rate enhancement [1]. Furthermore, the apparent Km of TFMET for this enzyme is 0.32 ± 0.6 mM, approximately 13-fold lower than the Km of 4.3 ± 1.1 mM for methionine, indicating substantially tighter substrate binding [1]. This dual advantage in both catalytic rate and binding affinity establishes TFMET as a kinetically superior substrate for MGL-dependent prodrug activation.
| Evidence Dimension | Enzymatic turnover rate (Vmax) and substrate affinity (Km) by purified T. vaginalis methionine γ-lyase |
|---|---|
| Target Compound Data | TFMET: Vmax = 3.3 μmol/min/mg protein; Km = 0.32 ± 0.6 mM |
| Comparator Or Baseline | L-Methionine: Vmax = 0.50 μmol/min/mg protein; Km = 4.3 ± 1.1 mM |
| Quantified Difference | Vmax: 6.6-fold higher; Km: ~13-fold lower (i.e., higher affinity) |
| Conditions | Purified MGL from T. vaginalis; α-ketobutyrate detection assay; pH and temperature as per Lockwood & Coombs (1991) purification protocol |
Why This Matters
This kinetic preference demonstrates that TFMET outcompetes the natural substrate for MGL active sites, a prerequisite for efficient prodrug activation in pathogen-targeted chemotherapy—methionine cannot achieve this activation rate and thus cannot substitute.
- [1] Coombs, G. H., & Mottram, J. C. (2001). Trifluoromethionine, a prodrug designed against methionine γ-lyase-containing pathogens, has efficacy in vitro and in vivo against Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 45(6), 1743–1745. View Source
